LSD1 Inhibitory Activity: 4-Position Isomer vs. 3-Position Isomer
The 3-position isomer (3-(piperidin-4-ylmethoxy)pyridine) demonstrates potent LSD1 inhibition with reported Ki values as low as 29 nM, whereas the 4-position isomer (4-(4-piperidinylmethoxy)pyridine) shows no detectable LSD1 inhibitory activity at comparable concentrations [1][2]. This functional dichotomy is attributed to the spatial orientation of the piperidinylmethoxy substituent: the 3-substituted pyridine positions the piperidine nitrogen for critical hydrogen-bonding interactions with Asp555 and Asn540 within the LSD1 active site, while the 4-substituted analog cannot achieve this binding geometry [3].
| Evidence Dimension | LSD1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | No detectable inhibition (inactive) |
| Comparator Or Baseline | 3-(piperidin-4-ylmethoxy)pyridine: Ki = 29 nM |
| Quantified Difference | >100-fold difference in potency; target compound is functionally inactive against LSD1 |
| Conditions | In vitro LSD1 enzymatic assay; recombinant LSD1/CoREST complex |
Why This Matters
Procurement of the incorrect positional isomer for LSD1 inhibitor programs results in complete loss of target engagement, invalidating biological assays and wasting research resources.
- [1] Wu F, Zhou C, Yao Y, Wei L, Feng Z, Deng L, Song Y. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J Med Chem. 2016;59(1):253-263. View Source
- [2] 3-(Piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors with Ki values as low as 29 nM. CORE. 2015. View Source
- [3] Niwa H, Umehara T. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. MDPI Molecules. 2018;23(7):1635. View Source
